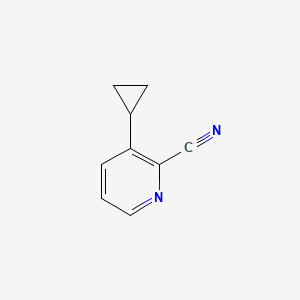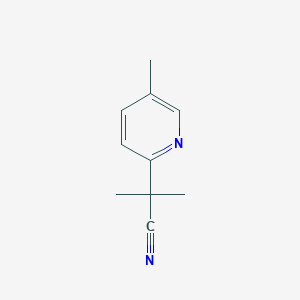
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Vue d'ensemble
Description
“2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile” is a chemical compound with the CAS Number: 929021-97-6 . It has a molecular weight of 160.22 and its IUPAC name is 2-methyl-2-(5-methyl-2-pyridinyl)propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,1-3H3 . This indicates that the compound has a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a nitrile group (a carbon-nitrogen triple bond).Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It’s stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Application in Metal Complexes
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile is utilized in the preparation of hexahydropyrimidine derivatives, acting as a pentadentate ligand in transition metal complexes. These complexes show varied coordination towards different metals like Ni, Fe, Zn, Cu, and Mn, demonstrating potential in inorganic chemistry and materials science (Schmidt, Wiedemann, & Grohmann, 2011).
Role in Heterocyclic Synthesis
This compound is key in synthesizing a variety of heterocyclic substances. Its derivatives have shown significant antimicrobial activities, highlighting its relevance in medicinal chemistry for developing new drugs with potential to combat bacterial and yeast infections (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Use in Photovoltaic Research
In the field of renewable energy, specifically solar energy, derivatives of this compound are used as photosensitizers in dye-sensitized solar cells (DSSCs). This application demonstrates its potential in enhancing the efficiency of solar cells, which is crucial for the development of sustainable energy solutions (Ryu et al., 2009).
Applications in Organic Synthesis
The compound is instrumental in the development of various organic synthesis methods, including the preparation of polysubstituted 4H-Pyran derivatives. These compounds have been evaluated for their anticancer activity, indicating its significance in the pharmaceutical industry for cancer research (Hadiyal et al., 2020).
Involvement in Supramolecular Chemistry
It also plays a role in forming heterodimetallic non-covalent podates, showcasing its utility in supramolecular chemistry for the development of materials with tailored properties (Piguet et al., 1997).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-methyl-2-(5-methylpyridin-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSFRZYGHSQKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704610 | |
| Record name | 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile | |
CAS RN |
929021-97-6 | |
| Record name | 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



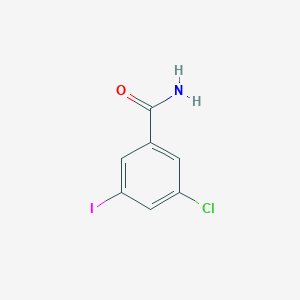
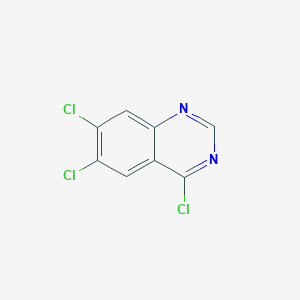
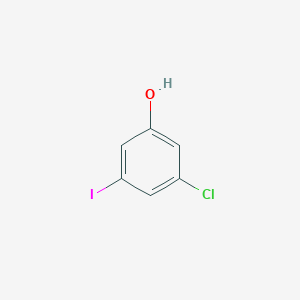
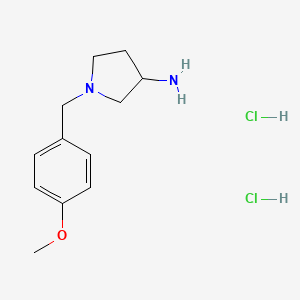
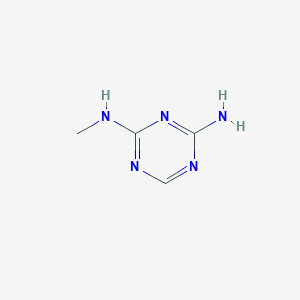
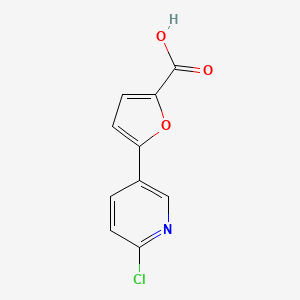
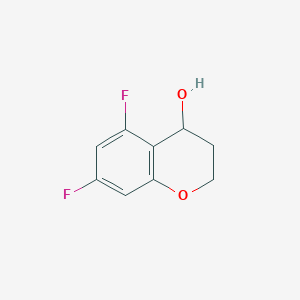
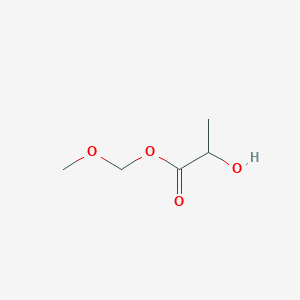
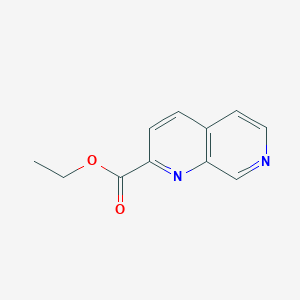
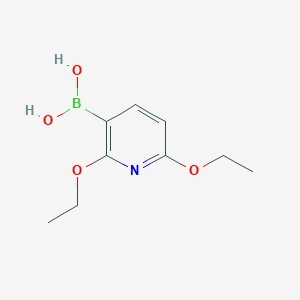
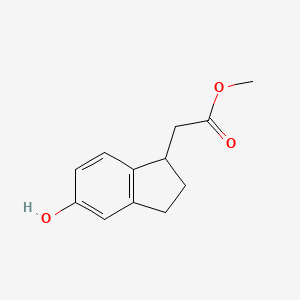
![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/structure/B1424321.png)
